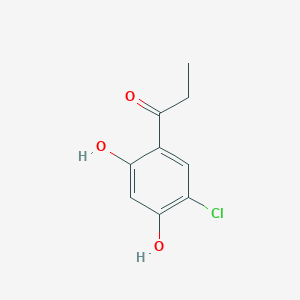

1-(5-Chloro-2,4-dihydroxyphenyl)propan-1-one

Beschreibung

Eigenschaften

CAS-Nummer |

85131-64-2 |

|---|---|

Molekularformel |

C9H9ClO3 |

Molekulargewicht |

200.62 g/mol |

IUPAC-Name |

1-(5-chloro-2,4-dihydroxyphenyl)propan-1-one |

InChI |

InChI=1S/C9H9ClO3/c1-2-7(11)5-3-6(10)9(13)4-8(5)12/h3-4,12-13H,2H2,1H3 |

InChI-Schlüssel |

IWXKCDOEEOKRSN-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=O)C1=CC(=C(C=C1O)O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(5-Chloro-2,4-dihydroxyphenyl)propan-1-one typically involves the chlorination of 2,4-dihydroxyacetophenone followed by a Friedel-Crafts acylation reaction. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

1-(5-Chloro-2,4-dihydroxyphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(5-Chloro-2,4-dihydroxyphenyl)propan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(5-Chloro-2,4-dihydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of its antioxidant properties, the compound may act by scavenging free radicals and preventing oxidative damage to cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

Chloro and Hydroxy Substitution

- 1-(5-Chloro-2,4-dihydroxyphenyl)propan-1-one: The 5-chloro-2,4-dihydroxy substitution enhances hydrogen-bonding capacity and acidity (pKa ~8–10 for phenolic OH groups). This increases water solubility compared to non-hydroxylated analogs .

- 1-(5-Chloro-2-methoxyphenyl)propan-1-one : Replacement of the 2-hydroxy group with methoxy reduces acidity (pKa ~10–12 for methoxy) and lipophilicity (logP increases by ~1 unit). This analog is less reactive in electrophilic substitutions due to methoxy’s electron-donating nature .

- 1-(5-Chloro-2-hydroxyphenyl)-1-pentanone: A longer aliphatic chain (pentanone) increases logP by ~2 units compared to propan-1-one derivatives, enhancing membrane permeability but reducing aqueous solubility .

Positional Isomerism

- The bromine atom increases molecular weight (MW = 263.53 g/mol) and polarizability compared to chlorine-only analogs .

Physical and Spectral Properties

Notes:

- The ketonic carbonyl in propan-1-one derivatives resonates at δ 200–210 ppm in $^{13}$C-NMR, while imidazolidinone carbonyls appear upfield (δ 170–175 ppm) due to conjugation .

- Methoxy-substituted analogs show distinct $^{1}$H-NMR signals at δ 3.8–4.0 ppm for the OCH$_3$ group .

Biologische Aktivität

1-(5-Chloro-2,4-dihydroxyphenyl)propan-1-one is an organic compound with the molecular formula C₉H₉ClO₃. Its structure includes a chloro group and two hydroxyl groups attached to a phenyl ring, along with a propanone side chain. This unique configuration contributes to its diverse biological activities, which have been the subject of various studies.

Antimicrobial Properties

Research indicates that 1-(5-Chloro-2,4-dihydroxyphenyl)propan-1-one exhibits significant antimicrobial activity. It disrupts bacterial cell membranes, which may contribute to its efficacy against various pathogens. In vitro studies have demonstrated its effectiveness against gram-positive and gram-negative bacteria, highlighting its potential as a therapeutic agent in combating infections.

Antioxidant Activity

The compound also displays antioxidant properties , which are crucial for neutralizing free radicals in biological systems. This activity has implications for its use in preventing oxidative stress-related diseases. The presence of hydroxyl groups enhances its ability to scavenge free radicals, making it a candidate for further investigation in the context of oxidative damage and related pathologies.

Estrogenic Activity

Notably, studies have suggested that 1-(5-Chloro-2,4-dihydroxyphenyl)propan-1-one exhibits estrogen-like activity . This property is particularly relevant in pharmacological contexts where modulation of estrogen receptors is desired. The compound's interaction with estrogen receptors could influence cellular signaling pathways associated with growth and differentiation in hormone-sensitive tissues.

Cytotoxicity and Anticancer Potential

Several investigations have focused on the cytotoxic effects of this compound against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of A549 lung carcinoma cells. In these studies, the compound induced apoptosis and affected cell cycle progression, suggesting mechanisms that may be leveraged for anticancer therapies .

Table: Summary of Biological Activities

The mechanisms through which 1-(5-Chloro-2,4-dihydroxyphenyl)propan-1-one exerts its biological effects are multifaceted. The compound's structural features allow it to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. For instance, its ability to modulate estrogen receptors suggests potential therapeutic applications in hormone-related conditions.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Antimicrobial Efficacy : A study demonstrated that 1-(5-Chloro-2,4-dihydroxyphenyl)propan-1-one significantly reduced bacterial counts in infected tissue models, indicating its potential as an antimicrobial agent.

- Cytotoxic Effects on Cancer Cells : Another investigation reported that treatment with this compound led to a marked decrease in cell viability in A549 cells, correlating with increased levels of apoptotic markers such as caspase activation.

Q & A

Basic Research Question

- 1H-NMR : Aromatic protons appear as doublets in δ 6.2–7.8 ppm, with splitting patterns (J = 8–16 Hz) confirming substituent positions. The ketone carbonyl (C=O) is typically absent due to enol tautomerism in polar solvents .

- IR Spectroscopy : Broad peaks at 3200–3500 cm⁻¹ indicate phenolic -OH stretching, while conjugated carbonyl (C=O) appears at 1640–1680 cm⁻¹. C-Cl stretches are observed at 750–800 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (m/z ~214 for the parent compound) and fragmentation patterns (e.g., loss of Cl or CO groups) confirm molecular weight and substituent arrangement .

How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound, particularly regarding hydrogen bonding and tautomeric forms?

Advanced Research Question

Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles, critical for identifying enol-keto tautomerism. For example, hydrogen bonding between phenolic -OH and ketonic oxygen (O···H-O distances ~1.8 Å) stabilizes the enol form in the solid state. SHELX software (e.g., SHELXL) is widely used for refinement, with R-factors < 0.05 ensuring accuracy. Crystallization in polar solvents (e.g., DMSO/water) often yields monoclinic or triclinic systems, as seen in related dihydroxyphenylpropanones .

What strategies are recommended for analyzing contradictory biological activity data in derivatives of this compound?

Advanced Research Question

Discrepancies in antimicrobial or anticancer activity often arise from variations in substituent positioning (e.g., chloro vs. methoxy groups) or assay conditions. To resolve these:

- Structure-Activity Relationship (SAR) Studies : Compare IC₅₀ values against substituent electronic parameters (Hammett σ) and lipophilicity (logP). Chlorine at the 5-position enhances membrane permeability in Gram-negative bacteria .

- Standardized Assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and microbial strains (e.g., E. coli ATCC 25922) with controls for solvent effects (e.g., DMSO ≤ 1% v/v) .

What computational methods are effective for predicting the physicochemical properties (e.g., solubility, logP) of this compound?

Basic Research Question

Quantitative Structure-Property Relationship (QSPR) models and density functional theory (DFT) calculations predict properties like solubility and partition coefficients (logP). For example:

- logP : Calculated via atom-based contributions (Cl and OH groups reduce logP by ~0.5–1.0 units).

- Aqueous Solubility : Molecular dynamics simulations with explicit solvent models (e.g., TIP3P water) estimate solubility limits, critical for formulation .

How does the presence of chlorine influence the compound’s stability under varying pH conditions?

Advanced Research Question

The electron-withdrawing chlorine atom increases electrophilicity at the carbonyl carbon, making the compound prone to hydrolysis under alkaline conditions (pH > 9). Stability studies using HPLC-UV (λ = 254 nm) show degradation products (e.g., 5-chloro-2,4-dihydroxybenzoic acid) at elevated pH. Buffered solutions (pH 4–6) in dark storage at 4°C maximize shelf life .

What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., SOCl₂).

- Waste Disposal : Collect chlorinated waste separately and treat with sodium bicarbonate to neutralize acidity before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.